Product packaging for 4,5-Dichloroquinolin-8-ol(Cat. No.:)

4,5-Dichloroquinolin-8-ol

Cat. No.: B13570631
M. Wt: 214.04 g/mol
InChI Key: PBAMBOGVKVVQCN-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Quinoline-8-ol Derivatives in Chemical Science

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in medicinal chemistry and material science. orientjchem.orgnih.gov Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgnih.gov The introduction of halogen atoms—such as chlorine, bromine, or iodine—onto the quinoline ring can significantly modulate the molecule's physicochemical properties and biological activity. orientjchem.org

Halogenation can enhance the lipophilicity of quinoline derivatives, which may improve their ability to cross cellular membranes. orientjchem.org This increased cellular uptake is a desirable characteristic in the development of new therapeutic agents. Furthermore, the position of halogen substituents on the quinoline ring can influence the compound's mechanism of action and its effectiveness against specific biological targets. orientjchem.org For instance, studies have shown that halogenated quinoline-8-ol derivatives can form stable complexes with various metal ions, a property that is central to their use in analytical chemistry and their potential as anticancer agents. mdpi.comnih.gov The ability of these compounds to chelate metals is a key aspect of their bioactivity. nih.gov

The quinoline framework is a frequent feature in bioactive natural products and synthetic drugs, making the development of methods for its functionalization, including halogenation, a significant topic in chemical research. rsc.org The creation of novel halogenated quinoline derivatives provides access to a wide variety of compounds with potential applications in diverse scientific fields. rsc.org

Historical Trajectories and Evolution of Research on Quinoline-8-ol Systems

The study of quinoline dates back to 1834, when it was first isolated from coal tar. nih.gov The parent compound of the series, quinolin-8-ol (also known as 8-hydroxyquinoline), was first synthesized in the late 19th century. solubilityofthings.com Its discovery marked a significant milestone, opening up a vast field of research into its derivatives and their applications. solubilityofthings.com

Initially, 8-hydroxyquinoline (B1678124) gained prominence for its exceptional ability to form stable complexes with a wide range of metal ions. nih.govsolubilityofthings.com This chelating property made it an invaluable reagent in analytical and separation chemistry for the detection and quantification of metals. solubilityofthings.comresearchgate.net Over the decades, research expanded to explore the biological properties of these compounds. solubilityofthings.com

The evolution of research on quinoline-8-ol systems has been driven by the continuous discovery of new activities and applications. These compounds and their derivatives have been investigated for their potential as fungicides, insecticides, and antibacterial agents. nih.govresearchgate.net In more recent times, the focus has shifted towards their use in medicinal chemistry as anticancer, antineurodegenerative, and anti-HIV agents, as well as in materials science for applications such as organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The versatility of the quinoline-8-ol scaffold continues to make it a subject of intense scientific investigation. solubilityofthings.com

Current Research Landscape and Definitive Knowledge Gaps Pertaining to 4,5-Dichloroquinolin-8-ol (B6167828)

The current research landscape for halogenated quinolines is active, with a focus on synthesizing new derivatives and evaluating their biological potential. rsc.org Methods for the regioselective halogenation of the quinoline core are continuously being developed to provide access to specific isomers that may possess enhanced or novel properties. rsc.org

However, a significant knowledge gap exists specifically for This compound . While its parent compound, 8-hydroxyquinoline, and various other halogenated derivatives are extensively studied, detailed research findings, including synthesis protocols, physicochemical properties, and biological activity for the 4,5-dichloro substituted variant, are not widely reported in publicly accessible scientific literature. This scarcity of information suggests that this compound is an under-investigated compound.

The primary knowledge gaps include:

Validated Synthesis Methods: While general methods for quinoline halogenation exist, specific, optimized, and high-yield synthetic routes to this compound are not well-documented.

Physicochemical Characterization: Comprehensive data on its solubility, stability, crystalline structure, and spectroscopic properties are lacking.

Biological Activity Profile: There is a notable absence of studies investigating its potential as an antimicrobial, anticancer, or chelating agent, which are common applications for other derivatives in its class.

Metal Complexation Studies: The ability of this compound to form complexes with different metal ions and the properties of such complexes remain unexplored.

This lack of dedicated research presents an opportunity for future investigations to synthesize, characterize, and evaluate the properties of this compound, thereby filling a clear void in the broader understanding of halogenated quinoline-8-ol derivatives.

Methodological Approaches for Investigating Complex Chemical Systems

The investigation of complex chemical systems, including the potential reactions and interactions of molecules like this compound, employs a variety of sophisticated methodological approaches. These techniques bridge theoretical and experimental chemistry to provide a comprehensive understanding of molecular behavior. numberanalytics.com

Multiscale Modeling has emerged as a powerful tool for studying systems at different levels of detail, from the quantum mechanical to the macroscopic. numberanalytics.com A prominent example is the Quantum Mechanics/Molecular Mechanics (QM/MM) method. This hybrid approach allows a small, chemically active region of a large molecule (e.g., an enzyme's active site) to be treated with high-accuracy quantum mechanics, while the remainder of the system is described using more computationally efficient classical mechanics (molecular force fields). nobelprize.orgfrontiersin.org This methodology is particularly useful for studying reaction mechanisms and molecular interactions in complex biological environments. numberanalytics.comnobelprize.org

The development of these multiscale models began in the 1970s and has since become a cornerstone of computational chemistry, recognized with the 2013 Nobel Prize in Chemistry. numberanalytics.comfrontiersin.org These methods are essential complements to experimental techniques, as they can explore transient states, like reaction transition states, which are often difficult to observe experimentally. nobelprize.org

For studying the kinetics and mechanisms of multi-step reactions, the pseudoelementary step (PEStep) concept is a valuable tool. acs.org This approach simplifies complex reaction networks by lumping multiple steps into a single, "pseudoelementary" step, which serves as a starting point for analyzing the observed kinetics and building mechanistic models. acs.org

Other computational and experimental techniques used to investigate complex chemical systems are outlined in the table below.

Methodological Approach Description Typical Application
X-ray Crystallography Determines the three-dimensional atomic and molecular structure of a crystal.Elucidating the precise structure of a compound and its metal complexes. nobelprize.org
NMR Spectroscopy Provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.Characterizing newly synthesized compounds and studying their interactions. nobelprize.org
Mass Spectrometry Measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample.Confirming the molecular weight of synthesized compounds.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by a substance.Characterizing electronic transitions within a molecule, often used to study metal complex formation. researchgate.net
FT-IR Spectroscopy Measures the absorption of infrared radiation by a molecule's vibrations.Identifying functional groups present in a molecule. researchgate.net
Computational Chemistry Uses computer simulations to solve chemical problems. Includes methods like Density Functional Theory (DFT) and molecular dynamics.Predicting molecular properties, reaction energies, and dynamic behavior. frontiersin.org

These methodologies, often used in combination, provide a powerful toolkit for modern chemical research, enabling detailed investigation into the structure, function, and potential applications of novel chemical entities like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl2NO B13570631 4,5-Dichloroquinolin-8-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

4,5-dichloroquinolin-8-ol

InChI

InChI=1S/C9H5Cl2NO/c10-5-1-2-7(13)9-8(5)6(11)3-4-12-9/h1-4,13H

InChI Key

PBAMBOGVKVVQCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CC=NC2=C1O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 4,5 Dichloroquinolin 8 Ol and Advanced Precursors

Classical and Established Synthetic Routes to Substituted Quinoline-8-ols

The foundation for the synthesis of complex quinoline (B57606) derivatives like 4,5-dichloroquinolin-8-ol (B6167828) lies in several classical name reactions that have been refined over more than a century. These methods provide the basic quinoline scaffold, which can then be further functionalized.

The Skraup synthesis is a venerable method for producing quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) wikipedia.orgpharmaguideline.com. To achieve the desired substitution pattern for this compound, one could hypothetically start with a 2,3-dichloroaniline. However, the harsh, strongly acidic and oxidative conditions of the Skraup reaction can lead to low yields and lack of regioselectivity, particularly with substituted anilines, making it a challenging approach for this specific target chemistry-online.com.

Another cornerstone is the Friedländer synthesis , which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde, under acidic or basic catalysis wikipedia.orgorganic-chemistry.orgalfa-chemistry.comcambridge.org. For the synthesis of this compound, a potential precursor could be a suitably substituted 2-aminobenzaldehyde, for instance, 2-amino-5,6-dichlorobenzaldehyde. The challenge lies in the synthesis and availability of such highly substituted starting materials nih.gov.

The Combes quinoline synthesis and the Doebner-von Miller reaction are other classical routes that offer alternative strategies for constructing the quinoline ring system from anilines and β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds, respectively nih.gov. The applicability of these methods to the synthesis of this compound would again depend on the accessibility of appropriately substituted precursors.

Targeted Synthesis of this compound

Given the challenges of direct synthesis using classical methods, a more targeted, multi-step approach is necessary. This involves strategic disconnections of the target molecule to identify key intermediates that can be synthesized and then elaborated to the final product.

Multi-step Reaction Cascades and Strategic Disconnections

A plausible retrosynthetic analysis of this compound suggests several potential disconnection points. One promising strategy involves the synthesis of a quinolin-8-ol core with a substituent at the 4-position that can be readily converted to a chloro group, and a chloro group already in place at the 5-position.

A key disconnection could be the C4-Cl bond, leading back to a 4-hydroxy-5-chloroquinolin-8-ol intermediate. The hydroxyl group at the 4-position can then be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) google.com. This transforms the problem into the synthesis of the 4-hydroxy-5-chloroquinolin-8-ol precursor.

Another strategic disconnection involves the formation of the quinoline ring itself. One could envision starting from a pre-functionalized aniline, such as 2-amino-4-chlorophenol, and reacting it with a suitable three-carbon synthon in a reaction akin to the Skraup or Doebner-von Miller synthesis to form 5-chloro-8-hydroxyquinoline (B194070) guidechem.comchemicalbook.com. The subsequent challenge would then be the selective chlorination of the 4-position.

Design and Preparation of Key Synthetic Intermediates

Based on the strategic disconnections, several key intermediates can be identified:

5-Chloro-8-hydroxyquinoline: This compound is a known chemical and can be synthesized by the chlorination of 8-hydroxyquinoline (B1678124) cionpharma.com. The challenge is to then selectively chlorinate the 4-position.

4-Hydroxy-8-tosyloxyquinoline: This intermediate can be chlorinated at the 4-position to yield 4-chloro-8-tosyloxyquinoline researchgate.net. The tosyloxy group serves as a protecting group for the 8-hydroxyl functionality and can be removed in a later step.

2,3-Dichloroaniline: This could serve as a starting material for a Skraup-type synthesis, although controlling the regioselectivity of the cyclization would be a significant hurdle wikipedia.org.

2-Amino-3,4-dichlorophenol: This could be a precursor for building the quinoline ring with the desired substitution pattern already present on the aniline ring.

The synthesis of these intermediates would involve standard organic transformations. For example, 5-chloro-8-hydroxyquinoline can be prepared by direct chlorination of 8-hydroxyquinoline or through a Skraup reaction with 4-chloro-2-aminophenol guidechem.compatsnap.com. The preparation of 4-hydroxy-8-tosyloxyquinoline would involve the protection of the hydroxyl group of 4,8-dihydroxyquinoline.

Optimization of Reaction Parameters for Enhanced Yields and Purity

The successful synthesis of this compound would heavily rely on the optimization of each reaction step to maximize yield and purity. Key parameters to consider include:

ParameterImportance in Synthesis
Solvent Can significantly influence reaction rates and selectivity. Aprotic solvents might be preferred for chlorination reactions.
Temperature Crucial for controlling the rate of reaction and minimizing side product formation. Halogenation reactions often require careful temperature control.
Catalyst The choice of catalyst (e.g., Lewis acids for Friedländer synthesis, or transition metals for C-H activation) can dramatically affect the outcome of the reaction.
Reaction Time Monitoring the reaction progress is essential to ensure complete conversion of the starting material and to prevent over-reaction or decomposition of the product.
Stoichiometry of Reagents The molar ratios of reactants, especially the chlorinating agent, need to be carefully controlled to achieve the desired degree of halogenation and avoid the formation of over-chlorinated byproducts.

For instance, in the chlorination of a quinolin-8-ol derivative, the choice of chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride, or chlorine gas) and the reaction conditions would need to be carefully screened to achieve selective chlorination at the desired positions.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. While the synthesis of a polychlorinated heterocyclic compound like this compound inherently presents challenges from a green chemistry perspective, several principles can be applied to mitigate its environmental impact.

The use of hazardous reagents and solvents should be minimized. For example, exploring alternatives to traditional solvents like chlorinated hydrocarbons would be a step towards a greener synthesis. Furthermore, developing catalytic methods that reduce the amount of waste generated is a key goal.

Catalyst-Mediated Synthetic Strategies (e.g., Transition Metal Catalysis)

Transition metal catalysis offers powerful tools for the selective functionalization of heterocyclic compounds and could provide a more sustainable route to this compound. Transition metal-catalyzed C-H activation is a particularly attractive strategy as it allows for the direct introduction of functional groups onto the quinoline core, avoiding the need for pre-functionalized substrates acs.orgnih.govbeilstein-journals.org.

For the synthesis of this compound, one could envision a scenario where a quinolin-8-ol derivative is selectively chlorinated at the C4 and C5 positions through a transition metal-catalyzed C-H chlorination. While direct C-H chlorination of quinolines at these positions is challenging, ongoing research in this area may provide future solutions. Catalysts based on palladium, rhodium, or copper could potentially be employed to achieve the desired regioselectivity. The development of such a catalytic system would represent a significant advancement in the synthesis of polychlorinated quinolines and would be a more atom-economical approach compared to traditional multi-step syntheses.

Solvent-Free and Microwave-Assisted Methodologies

In recent years, the focus of synthetic organic chemistry has shifted towards developing environmentally friendly and efficient protocols. nih.gov Solvent-free and microwave-assisted reactions have emerged as powerful tools in this endeavor, offering significant advantages over classical synthetic routes. tandfonline.com

Solvent-Free Synthesis:

Solvent-free, or neat, reactions are conducted in the absence of a conventional solvent. This approach is highly desirable as it eliminates solvent-related waste, reduces costs, and simplifies purification processes. For the synthesis of quinoline derivatives, various catalyst systems have been successfully employed under solvent-free conditions. For instance, the Friedländer annulation, a key reaction for quinoline synthesis, can be effectively carried out without a solvent using heterogeneous catalysts. researchgate.net Researchers have achieved good to high yields (85–96%) of polysubstituted quinolines by condensing 2-aminoaryl ketones with 1,3-dicarbonyl compounds at elevated temperatures (e.g., 90 °C) in the absence of a solvent, with reaction times as short as 15-60 minutes. nih.gov This methodology not only enhances efficiency but also minimizes the environmental footprint associated with volatile organic compounds.

Microwave-Assisted Synthesis:

Microwave irradiation has become a cornerstone of green chemistry, known for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. nih.gov Unlike conventional heating, microwave energy directly and efficiently couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

This technique has been successfully applied to the synthesis of various quinoline-based scaffolds. For example, a catalyst-free, microwave-assisted Friedländer synthesis was developed for the single-step conversion of 2-amino-3-hydroxybenzaldehyde (B7904644) and ketones into 8-hydroxyquinolines, achieving a 72% yield, significantly higher than the 34% obtained with conventional heating. nih.gov Furthermore, an eco-efficient protocol for synthesizing valuable 7-chloro-4-phenoxyquinolines from 4,7-dichloroquinoline (B193633) has been developed using microwave energy in a green ionic liquid solvent, [bmim][PF6]. nih.govbenthamscience.comresearchgate.net This highlights the potential for microwave-assisted methods in the synthesis of halogenated quinolines like this compound.

The key advantages of these methods are summarized in the table below.

FeatureConventional Heating MethodsMicrowave-Assisted & Solvent-Free Methods
Reaction Time Often hours to daysMinutes to a few hours nih.govnih.gov
Energy Consumption High, due to prolonged heatingLower, due to efficient and rapid heating
Solvent Use Often requires large volumes of hazardous solventsMinimized or eliminated entirely tandfonline.comnih.gov
Product Yield Variable, can be moderate to goodOften significantly higher nih.govnih.gov
Byproduct Formation Can be significantOften reduced due to higher selectivity
Work-up & Purification Can be complex and generate wasteSimplified, leading to less waste

Atom Economy and Environmental Impact Considerations in Synthesis

Atom Economy:

Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com

Formula for Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 monash.edu

A higher atom economy signifies a more efficient process where fewer atoms are wasted as byproducts. jocpr.comnih.gov Reactions like additions and cycloadditions are inherently atom-economical as they incorporate all reactant atoms into the final product. primescholars.comnih.gov In contrast, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts.

For the synthesis of this compound, traditional chlorination methods of 8-hydroxyquinoline might use reagents that lead to the formation of unwanted side products and possess a lower atom economy. Modern catalytic approaches, however, are designed to maximize the incorporation of reactant atoms into the final structure, thereby improving atom economy and reducing waste. jocpr.com

Environmental Impact:

The environmental impact of a synthesis encompasses several factors beyond atom economy, including:

Waste Generation: Minimizing byproducts is crucial. Green methodologies aim for high-yield, high-selectivity reactions that reduce the volume of chemical waste. researchgate.netbohrium.com

Solvent and Reagent Choice: The use of hazardous, volatile, or non-biodegradable solvents and reagents contributes significantly to pollution. tandfonline.com Green syntheses prioritize the use of safer solvents like water or ethanol, or eliminate solvents altogether. researchgate.netbohrium.com The use of recyclable catalysts, especially nanocatalysts, is also a key strategy. nih.gov

Energy Consumption: Long reaction times and high temperatures associated with conventional methods are energy-intensive. Microwave-assisted synthesis offers a more energy-efficient alternative by reducing reaction times and localizing energy input. nih.gov

Mechanistic Investigations of 4,5 Dichloroquinolin 8 Ol at the Molecular and Supramolecular Levels

Structure-Activity Relationship (SAR) Studies of 4,5-Dichloroquinolin-8-ol (B6167828) and its Analogues

The biological activity of 8-hydroxyquinoline (B1678124) derivatives is intricately linked to the nature and position of substituents on the quinoline (B57606) core. Structure-Activity Relationship (SAR) studies, employing both computational and experimental methods, are crucial for understanding how modifications, such as the dichlorination at the 4 and 5 positions, influence the compound's efficacy.

Computational SAR Modeling and Prediction

Computational studies of the 8-hydroxyquinoline scaffold have identified several key physicochemical parameters that govern its biological activity. Quantitative Structure-Activity Relationship (QSAR) analyses on related compounds, such as 5-substituted 8-hydroxyquinolines, have demonstrated that activity is often correlated with a combination of steric, hydrophobic, and electronic factors.

For instance, a study on 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque found that the best correlation for inhibitory activity depended on molar refractivity (MR), the logarithm of the partition coefficient (log P), and the electronic parameter beta nih.gov. The general findings indicate that:

Lipophilicity (log P): Increased lipophilicity, often enhanced by halogen atoms like chlorine, can improve the ability of a compound to cross biological membranes and reach its target site nih.gov. The two chlorine atoms in this compound would be expected to significantly increase its lipophilicity compared to the parent 8-hydroxyquinoline.

Electronic Effects: The electron-withdrawing nature of chlorine substituents can positively influence activity nih.govnih.gov. This effect can modulate the pKa of the hydroxyl and quinoline nitrogen atoms, which is critical for the compound's primary mechanism of metal chelation.

Steric Factors: The size and position of substituents can impact how the molecule fits into a biological target, such as an enzyme's active site. Studies have shown that smaller steric contributions at certain positions can lead to higher activity nih.gov. The specific 4,5-substitution pattern dictates a unique spatial arrangement that influences its interaction with biological targets compared to other isomers like 5,7-dichloroquinolin-8-ol.

While specific computational models for this compound are not extensively detailed in the literature, these established principles for halogenated 8-hydroxyquinolines provide a predictive framework for its activity.

Experimental Approaches to SAR Elucidation via Analogue Synthesis

The synthesis of a series of analogues with systematic structural modifications is a cornerstone of experimental SAR. By comparing the biological activities of these related compounds, researchers can deduce the functional importance of specific structural features.

The synthesis of 8-hydroxyquinoline derivatives is a well-established field, often involving multi-step reactions to introduce various substituents. For example, a common strategy involves the Mannich reaction, where 5-chloro-8-hydroxyquinoline (B194070) is reacted with an amine and formaldehyde to create hybrid molecules nih.govmdpi.com. Another approach involves the direct chlorination of an 8-hydroxyquinoline precursor using reagents like N-chlorosuccinimide (NCS) to produce dichloro-derivatives mdpi.com.

SAR studies on various synthesized quinoline derivatives have yielded critical insights:

In one study, the synthesis of 4-(4-substituted-anilino)quinoline derivatives showed that a 4-chloroanilino variant was the most potent against both MCF-7 and A549 cancer cell lines, highlighting the positive impact of chlorine substitution elsevierpure.com.

Evaluation of 2-alkyl-5,7-dichloro-8-hydroxyquinoline analogues against the dengue virus revealed significant inhibitory activity, confirming the importance of the dichloro-substitution pattern for antiviral effects mdpi.com.

The creation of hybrids between 1,4-naphthoquinone and 8-hydroxyquinoline demonstrated that substituents on the quinoline moiety, such as a methyl group at the C2' position, could enhance cytotoxicity against cancer cell lines mdpi.com.

These examples, while not focused on the 4,5-dichloro isomer, illustrate the established methodology of using analogue synthesis to probe the SAR of the quinoline scaffold.

Molecular Mechanisms of Interaction with Biological Macromolecules (Excluding Clinical Outcomes)

The biological effects of this compound are mediated by its direct interaction with macromolecules. These interactions are governed by the compound's unique electronic and structural properties.

Enzyme Inhibition Mechanism Studies (e.g., Chelation-Based Inhibition of Enzymes)

The primary mechanism of action for 8-hydroxyquinoline and its derivatives is their function as potent metal chelators dovepress.comnih.gov. The nitrogen atom at position 1 and the oxygen of the hydroxyl group at position 8 form a stable five-membered ring with various divalent and trivalent metal ions, including Fe³⁺, Cu²⁺, and Zn²⁺ nih.govnih.gov. This ability to sequester metal ions is central to its enzyme inhibition capabilities, particularly for metalloenzymes that require a metal cofactor for their catalytic activity.

The inhibition can occur through two principal chelation-based mechanisms:

Direct Removal of the Metal Cofactor: The compound can bind to and remove the essential metal ion from the enzyme's active site, rendering the enzyme inactive. Studies on the inhibition of diamine oxidase by copper-chelating reagents like 8-hydroxyquinoline showed that the mechanism involved the complete removal of two Cu²⁺ ions from the enzyme researchgate.net.

Formation of an Inhibitory Ternary Complex: The compound may first chelate a metal ion from the surrounding environment, and this metal-ligand complex then binds to the enzyme, acting as the inhibitory agent.

An exemplary case is the inhibition of catechol O-methyltransferase (COMT), a magnesium-containing metalloenzyme. An X-ray co-crystal structure of an 8-hydroxyquinoline inhibitor within the COMT active site confirmed that the compound directly chelates the active site magnesium, mimicking the binding of natural catechol substrates nih.gov. This chelation-based mechanism is considered a key pathway by which this compound exerts its biological effects on various metalloenzymes.

Protein Binding Dynamics and Ligand-Protein Interaction Analysis (e.g., Spectroscopic and Calorimetric Investigations)

The interaction of small molecules with transport proteins, such as serum albumin, is critical for their distribution and bioavailability. Spectroscopic and calorimetric techniques are powerful tools for characterizing these binding events. While direct studies on this compound are limited, research on the analogous compound 5-amino-8-hydroxyquinoline (5A8HQ) provides a detailed model of this interaction with bovine serum albumin (BSA) nih.govresearchgate.net.

Fluorescence spectroscopy is commonly employed to study these interactions. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be "quenched" upon binding of a ligand. The nature of this quenching provides insight into the binding mechanism nih.govresearchgate.net.

Key findings from the spectroscopic analysis of the 5A8HQ-BSA interaction include:

Quenching Mechanism: The fluorescence quenching of BSA by the quinoline derivative was identified as a static process, indicating the formation of a stable ground-state complex between the molecule and the protein nih.govresearchgate.net.

Binding Affinity: The binding constant (Ka) was determined to be in the order of 10⁴ M⁻¹, signifying a moderate and reversible binding affinity nih.govresearchgate.net.

Thermodynamics: Thermodynamic analysis revealed that the binding was primarily driven by hydrogen bonding and electrostatic interactions.

Circular Dichroism (CD) spectroscopy can also be used to observe changes in the secondary structure of the protein upon ligand binding. In the case of 5A8HQ, CD measurements showed minor conformational changes in BSA, indicating that the binding event slightly perturbs the protein's structure nih.gov. It is highly probable that this compound interacts with serum albumin through a similar mechanism, with the specific binding affinity and thermodynamic parameters being modulated by the distinct electronic and hydrophobic properties of its dichlorinated structure.

Table 1: Binding Parameters of 5-amino-8-hydroxyquinoline (Analogue) with Bovine Serum Albumin This table is based on data for an analogue compound, 5-amino-8-hydroxyquinoline, to illustrate the typical binding dynamics.

ParameterValueMethod
Binding Constant (Ka) at 298 K2.5 x 10⁴ L·mol⁻¹Fluorescence Spectroscopy
Number of Binding Sites (n)~1Fluorescence Spectroscopy
Binding MechanismStatic QuenchingFluorescence Spectroscopy
Primary Driving ForcesHydrogen Bonding & Electrostatic InteractionsThermodynamic Analysis

Nucleic Acid Binding and Intercalation Studies

The planar, aromatic ring system of the quinoline scaffold makes it a candidate for interaction with nucleic acids. One of the primary modes of such interaction is intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix.

Studies on related quinoline-containing compounds have provided strong evidence for this mechanism:

Chloroquine , a well-known antimalarial drug featuring a quinoline ring system, has been shown to be a DNA intercalator. This binding increases the melting temperature of duplex DNA by approximately 15°C, indicating significant stabilization of the double helix. The intercalation process leads to an elongation of the DNA duplex by about 0.29 nm per bound molecule nih.gov.

Other complex quinoline derivatives, such as 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), are also known to exert their effects through DNA intercalation, which can lead to genotoxicity and the promotion of DNA-strand breaks nih.gov.

Photochemical and Photophysical Processes and Underlying Mechanisms

Specific research detailing the photochemical and photophysical processes of this compound is not available in the reviewed literature. For related 8-hydroxyquinoline compounds, photophysical properties are known to be influenced by factors such as solvent polarity and the nature of substituents on the quinoline ring. For instance, the presence and position of electron-withdrawing or electron-donating groups can modulate the energy levels of molecular orbitals, thereby affecting absorption and emission spectra.

In many organic molecules, photoexcitation leads to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent de-excitation can occur through radiative pathways (fluorescence, phosphorescence) or non-radiative pathways (internal conversion, intersystem crossing). The efficiency of these processes determines the fluorescence quantum yield and lifetime of the excited state. mdpi.commdpi.com For halogenated quinolines, the "heavy-atom effect" introduced by chlorine atoms could potentially influence the rate of intersystem crossing from the singlet excited state to the triplet state, which would, in turn, affect the fluorescence and phosphorescence characteristics. However, without specific studies on the 4,5-dichloro isomer, these remain general considerations.

Mechanisms of Catalytic Action in Transition Metal Complexes

While there is extensive research on the catalytic applications of transition metal complexes with various 8-hydroxyquinoline derivatives, specific studies elucidating the catalytic mechanisms of complexes formed with this compound are not found in the available search results.

The catalytic activity of transition metal complexes in general is attributed to the metal center's ability to exist in multiple oxidation states and to coordinate with substrates, thereby lowering the activation energy of a reaction. researchgate.netuq.edu.auaensiweb.com Common mechanistic steps in catalytic cycles involving transition metal complexes include:

Oxidative Addition: The metal center's oxidation state increases as it breaks a chemical bond in the substrate.

Reductive Elimination: The metal center's oxidation state decreases as a new bond is formed between two coordinated ligands, which are then released.

Ligand Exchange/Substitution: A ligand in the metal's coordination sphere is replaced by a substrate molecule.

Insertion: A coordinated ligand inserts into a metal-ligand bond.

Based on a thorough review of available research, it is not possible to generate an article on "this compound" that adheres to the specified outline and maintains scientific accuracy. The search for detailed applications of this specific isomer in the requested advanced research contexts—catalysis, luminescent materials, magnetic materials, and polymeric architectures—did not yield sufficient specific data.

The available scientific literature extensively covers related isomers, such as 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol , and the parent compound, 8-hydroxyquinoline . However, the precise location of the chloro substituents on the quinoline ring fundamentally alters the molecule's electronic and steric properties. Consequently, extrapolating data from these related compounds to describe "this compound" would be scientifically inaccurate and speculative.

To fulfill the user's request, specific research focusing on the "4,5-dichloro" isomer in the outlined applications is required. As this information is not available through the conducted searches, generating the requested article would lead to inaccuracies. Therefore, in the interest of providing factual and reliable information, the article cannot be written.

Applications of 4,5 Dichloroquinolin 8 Ol in Advanced Research Contexts Non Clinical

Application in Modern Analytical Chemistry as a Research Reagent or Probe

The 8-hydroxyquinoline (B1678124) core structure is well-known for its utility in analytical chemistry, primarily due to its ability to form stable complexes with a wide range of metal ions. The introduction of chloro-substituents can modulate the electronic properties and steric hindrance of the molecule, potentially refining its selectivity and sensitivity as an analytical reagent.

Design of Chelation-Based Analytical Reagents for Metal Ion Detection and Quantification

8-Hydroxyquinoline and its derivatives are classic examples of bidentate chelating agents, capable of binding to a metal ion through both the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. This chelation often results in the formation of a stable, colored complex, a property that is exploited for the colorimetric or spectrophotometric determination of metal ions.

The specific substitution pattern of 4,5-dichloroquinolin-8-ol (B6167828) would theoretically influence its chelation properties. The chlorine atoms, being electron-withdrawing, could affect the pKa of the hydroxyl group and the basicity of the nitrogen atom, thereby altering the stability constants of the metal complexes formed. Research in this area would involve synthesizing the this compound ligand and systematically studying its reactions with various metal ions to determine the stoichiometry, stability, and optical properties of the resulting complexes.

Table 1: Theoretical Chelation Properties of this compound

PropertyTheoretical Influence of 4,5-Dichloro Substitution
Metal Ion Selectivity The steric hindrance and electronic effects of the chlorine atoms at the 4 and 5 positions could potentially lead to preferential binding with certain metal ions based on their size and charge density.
Complex Stability The electron-withdrawing nature of chlorine may decrease the basicity of the coordinating atoms, potentially affecting the stability constants of the metal complexes compared to unsubstituted 8-hydroxyquinoline.
Solubility The dichlorination would increase the lipophilicity of the molecule, affecting the solubility of both the free ligand and its metal complexes in various solvents. This is a critical factor for extraction-based separation and quantification methods.
Optical Properties The position of the chloro-substituents would influence the electronic transitions within the molecule and its metal complexes, leading to shifts in the absorption maxima (λmax) which are crucial for spectrophotometric analysis.

This table is based on theoretical considerations of substituent effects on the 8-hydroxyquinoline scaffold, as specific experimental data for this compound is not available.

Development of Fluorescent Probes for Chemical and Biological Sensing

Many 8-hydroxyquinoline derivatives exhibit fluorescence upon chelation with certain metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF). This property is the basis for their use as fluorescent probes for the detection of metal ions, often with high sensitivity and selectivity. The fluorescence is typically "turned on" or enhanced because the rigid complex formation restricts intramolecular vibrations and other non-radiative decay pathways.

For this compound to be developed as a fluorescent probe, research would need to investigate its photophysical properties both in its free form and when complexed with various analytes. The substitution pattern would play a key role in determining the excitation and emission wavelengths, quantum yield, and selectivity of the probe.

Role in Chromatographic and Spectrophotometric Methodologies

In the field of chromatography, 8-hydroxyquinoline derivatives can be used as pre-column or post-column derivatizing agents to enhance the detection of metal ions, particularly in High-Performance Liquid Chromatography (HPLC). The formation of stable, detectable complexes allows for the separation and quantification of metal ions that may not be directly detectable otherwise. While methods exist for the chromatographic analysis of the 5,7-dichloro isomer, specific methodologies employing this compound are not documented.

Spectrophotometry relies on the light-absorbing properties of the metal complexes. The development of a spectrophotometric method using this compound would involve determining the optimal conditions (e.g., pH, solvent, and concentration) for complex formation and measuring the absorbance at the wavelength of maximum absorption.

Strategic Precursor in the Synthesis of Complex Organic Architectures (Excluding Final Drug Products)

The 8-hydroxyquinoline scaffold is a versatile building block in organic synthesis. The presence of multiple reaction sites—the aromatic rings, the hydroxyl group, and the quinoline nitrogen—allows for a variety of chemical transformations. The chlorine atoms on this compound serve as potential handles for further functionalization through reactions such as nucleophilic aromatic substitution or cross-coupling reactions.

This would allow for the synthesis of more complex, polyfunctional molecules that could be intermediates in the creation of novel materials, ligands for catalysis, or other advanced research chemicals. For instance, the chlorine atoms could be displaced by other functional groups to build more elaborate molecular structures. The hydroxyl group could be used as a nucleophile or protected to allow for reactions at other sites. However, specific examples of this compound being used as a strategic precursor in such synthetic routes are not found in the reviewed literature.

Advanced Analytical and Spectroscopic Methodologies for 4,5 Dichloroquinolin 8 Ol Research

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the definitive identification of 4,5-Dichloroquinolin-8-ol (B6167828). Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the parent ion and its fragments, a critical step in distinguishing it from other isomers or impurities.

For this compound (C₉H₅Cl₂NO), HRMS would provide a highly accurate mass measurement, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments would then be employed to induce fragmentation of the protonated molecule [M+H]⁺. The resulting fragmentation pattern is a unique fingerprint, providing structural insights. Expected fragmentation pathways would likely involve the loss of chlorine atoms, a hydroxyl group, or cleavage of the quinoline (B57606) ring system. This data is crucial for confirming the identity of the molecule, especially in complex matrices.

Table 1: Theoretical HRMS Data for this compound

ParameterTheoretical ValueInformation Gained
Molecular FormulaC₉H₅Cl₂NOElemental Composition
Monoisotopic Mass212.9748 g/molPrecise Molecular Weight
[M+H]⁺ Ion (Theoretical)213.9821 m/zConfirmation of Parent Ion
Expected FragmentationLoss of Cl, HCl, COStructural information from fragmentation pathways

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. nih.gov A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of all hydrogen atoms. For this compound, one would expect to see distinct signals for the four aromatic protons on the quinoline ring and a signal for the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) between adjacent protons would be used to determine their relative positions.

¹³C NMR: The carbon NMR spectrum would show signals for each of the nine carbon atoms in the molecule, providing information about their electronic environment. The positions of the chlorine substituents would significantly influence the chemical shifts of the carbons to which they are attached.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, allowing for the unambiguous assignment of all atoms and confirmation of the 4,5-dichloro substitution pattern.

Table 2: Predicted NMR Spectral Features for this compound

NMR ExperimentExpected ObservationsInformation Gained
¹H NMR~4 aromatic proton signals, 1 hydroxyl proton signalProton environments and connectivity
¹³C NMR9 distinct carbon signalsCarbon skeleton and electronic environment
COSYCross-peaks between coupled aromatic protons¹H-¹H spin systems
HSQC/HMBCCorrelations between protons and carbonsDefinitive structural assignment and connectivity

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1450-1650 cm⁻¹ region. Strong bands corresponding to C-Cl stretching would be expected in the lower frequency region (typically below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, which would help to characterize the quinoline core. The technique is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
O-H3200 - 3600Stretching
Aromatic C-H3000 - 3100Stretching
Aromatic C=C / C=N1450 - 1650Ring Stretching
C-O1200 - 1300Stretching
C-Cl600 - 800Stretching

X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov This technique would provide unequivocal proof of the 4,5-dichloro substitution pattern. The process involves growing a suitable single crystal of the compound and analyzing the diffraction pattern of X-rays passing through it. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsional angles. Furthermore, it reveals how molecules pack in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking between the quinoline rings, which govern the compound's solid-state properties.

Advanced Chromatographic Techniques for Purity Assessment and Separation Science (e.g., HPLC, LC-MS/MS, TLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures, isomers, and impurities, as well as for assessing its purity. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be the primary tool for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer would likely be used. The retention time and peak purity, assessed with a photodiode array (PDA) detector, would be key indicators of the compound's identity and purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Coupling HPLC with a mass spectrometer provides a highly sensitive and selective method for detection and quantification. nih.govsci-hub.ru This is particularly valuable for analyzing trace amounts of the compound in complex samples.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique for monitoring reaction progress and for preliminary purity checks. researchgate.net A suitable solvent system would be developed to achieve good separation on a silica (B1680970) gel plate, with visualization under UV light.

Table 4: Typical Chromatographic Methods for Analysis

TechniqueStationary PhaseTypical Mobile PhasePurpose
RP-HPLCC18 SilicaAcetonitrile/Water with Formic AcidPurity assessment, Quantification
LC-MS/MSC18 SilicaAcetonitrile/Water with Formic AcidHigh-sensitivity detection, quantification
TLCSilica GelHexane/Ethyl Acetate mixtureReaction monitoring, rapid purity check

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is expected to show characteristic absorption bands related to the π → π* transitions of the quinoline aromatic system. The position and intensity of these bands can be influenced by solvent polarity. This technique is also highly effective for studying the compound's ability to form complexes with metal ions, as complexation often leads to significant shifts in the absorption maxima (λ_max) and changes in absorbance.

Electroanalytical Techniques for Redox Behavior and Electrochemical Characterization

Electroanalytical methods, such as cyclic voltammetry, would be used to investigate the redox properties of this compound. These techniques can determine the oxidation and reduction potentials of the molecule. The phenolic hydroxyl group on the quinoline ring is a potential site for oxidation. The presence of electron-withdrawing chlorine atoms would influence the potential at which these redox processes occur. Such studies are valuable for understanding the compound's electronic properties and its potential involvement in electron transfer reactions.

Theoretical and Computational Studies on 4,5 Dichloroquinolin 8 Ol and Its Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular structure and reactivity from first principles.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT studies on halogenated quinolin-8-ol derivatives are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Research on the related compound 5,7-dichloroquinolin-8-ol using DFT calculations with the B3LYP functional and 6-31G* basis set has provided detailed assignments of its vibrational spectra. researchgate.net These calculations help in interpreting experimental infrared (IR) and Raman spectra. researchgate.net The inclusion of halogen atoms at positions 5 and 7 is known to affect the charge distribution and, consequently, the structural and vibrational parameters of the molecule. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter derived from DFT calculations, as it relates to the chemical reactivity and kinetic stability of the molecule. frontiersin.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive. frontiersin.org Furthermore, Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govmdpi.com For quinoline (B57606) derivatives, MEP maps often show nucleophilic regions localized near the nitrogen and oxygen atoms, which are important for intermolecular interactions like hydrogen bonding. mdpi.com

Table 1: Selected DFT-Calculated Vibrational Frequencies for 5,7-Dichloroquinolin-8-ol

Vibrational Mode Calculated Wavenumber (cm⁻¹) Assignment
ν(O-H) 3662 O-H stretching
ν(C-Cl) 815 C-Cl stretching
ν(C=N) 1618 C=N stretching in quinoline ring
Ring Breathing 785 Quinoline ring breathing mode

Data derived from studies on 5,7-dichloro-8-hydroxyquinoline. researchgate.net

While DFT is widely used, other quantum chemical methods such as ab initio and semi-empirical calculations also play a role in studying molecular properties. Ab initio methods, like Hartree-Fock (HF), are based entirely on theoretical principles without the use of experimental data. They can provide accurate geometries and electronic properties but are often more computationally demanding than DFT. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. These methods can be employed for preliminary conformational analysis or for studying very large molecular systems where higher-level theory is not feasible.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of molecules in different environments, such as in solution or interacting with a biological target. mdpi.comnih.gov

For a compound like 4,5-dichloroquinolin-8-ol (B6167828), MD simulations can:

Analyze Conformational Flexibility: Determine the preferred shapes (conformations) of the molecule and the energy barriers between them.

Study Solvation: Model how the molecule interacts with solvent molecules (e.g., water), which is crucial for understanding its solubility and behavior in a biological medium.

Investigate Intermolecular Interactions: Simulate the binding process between the molecule and a protein, revealing how the ligand adapts its conformation upon entering a binding site and identifying key stable interactions. nih.gov

MD simulations are particularly valuable in drug discovery for refining the results of molecular docking by providing a dynamic picture of the ligand-receptor complex, assessing its stability, and identifying alternative binding pockets. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using regression methods to create a mathematical equation that predicts the activity or property. mdpi.com

For quinoline derivatives, QSAR models have been developed to predict their activity against various biological targets, such as cancer cells or microbes. nih.govmdpi.com The process involves:

Data Set Collection: Assembling a group of quinoline compounds with experimentally measured biological activities.

Descriptor Calculation: Generating a wide range of descriptors that encode structural, electronic, and physicochemical features.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. mdpi.com

Validation: Rigorously testing the model's ability to predict the activity of compounds not used in its creation.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies

Descriptor Type Examples Information Encoded
Electronic HOMO/LUMO energies, Dipole moment Electron distribution, Reactivity
Topological Molecular connectivity indices Atom connectivity and branching
Physicochemical LogP, Molar refractivity, Polar surface area Lipophilicity, Bulk, Polarity
3D/Steric Molecular volume, Surface area Molecular size and shape

These descriptors are fundamental elements of QSAR theory used to establish relationships between a molecule's structure and its biological activity. nih.govmdpi.com

Molecular Docking and Binding Affinity Predictions in Enzyme Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. utripoli.edu.ly The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength of binding), which is often expressed as a scoring function or binding energy. researchgate.net

Studies on various quinoline-based compounds have utilized molecular docking to investigate their potential as enzyme inhibitors. mdpi.comresearchgate.net For example, derivatives have been docked into the active sites of enzymes like Plasmodium falciparum lactate (B86563) dehydrogenase (an antimalarial target) and quinone oxidoreductase 1 (NQO1) (an enzyme relevant to cancer). mdpi.comresearchgate.net

The docking process reveals:

Binding Pose: The most likely three-dimensional arrangement of the ligand within the enzyme's active site.

Key Interactions: Specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. nih.gov

Binding Energy: A score that estimates the free energy of binding, with lower (more negative) values indicating stronger affinity. nih.gov

For this compound, docking studies could predict its potential to inhibit various enzymes by comparing its binding affinity and interaction patterns with those of known inhibitors.

Table 3: Example Molecular Docking Results for a Quinoline Derivative with a Protein Target

Protein Target Ligand Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Bovine Serum Albumin 5-Chloro-8-hydroxyquinoline (B194070) -6.2 Phe506, Phe550, Leu531 π-π stacking, Hydrophobic
NQO1 Quinoline-quinone hybrid -8.5 FAD cofactor Hydrophobic

Data derived from docking studies on related quinoline compounds to illustrate the type of information obtained. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for 4,5 Dichloroquinolin 8 Ol

Exploration of Unconventional Synthetic Pathways and Highly Selective Derivatization

The future of 4,5-dichloroquinolin-8-ol (B6167828) synthesis and modification lies in the pursuit of more efficient, sustainable, and precise chemical methodologies.

Unconventional Synthetic Pathways: Traditional synthetic routes to quinoline (B57606) derivatives, while effective, often face limitations such as harsh reaction conditions and the use of hazardous reagents. Emerging research is focusing on greener and more efficient alternatives.

Flow Chemistry: Continuous flow synthesis is a promising avenue for the production of quinoline derivatives. researchgate.netnih.govhumboldt.eduresearchgate.netspringerprofessional.de This technology offers advantages in terms of safety, scalability, and reaction control, potentially leading to higher yields and purity of this compound.

Photocatalysis: Visible-light-mediated synthesis represents a green and powerful tool for constructing quinoline scaffolds. stanford.edunih.gov The use of light as a renewable energy source to drive chemical reactions can lead to novel and more environmentally benign synthetic pathways for chlorinated quinolines.

Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction has been validated as a general strategy for the synthesis of chloro-containing quinoline variants, offering a versatile approach to constructing the core structure of this compound. nih.gov

Highly Selective Derivatization: The ability to precisely modify the this compound scaffold is crucial for fine-tuning its properties for specific applications.

C-H Bond Functionalization: Direct C-H bond functionalization is a powerful strategy for the regioselective introduction of new functional groups onto the quinoline core. fao.orgnih.gov This approach avoids the need for pre-functionalized starting materials, making the derivatization process more atom-economical and efficient.

Halogen Exchange Reactions: The chlorine substituents on the quinoline ring offer opportunities for further functionalization through halogen exchange reactions. researchgate.netnih.govrroij.com These reactions could allow for the introduction of other halogens or different functional groups, thereby expanding the chemical space of accessible derivatives.

Site-Selective Halogenation: Methods for the selective halogenation at specific positions of the quinoline ring, such as the catalyst-free C5-H bromination and chlorination of 8-amidoquinolines, provide a blueprint for achieving high regioselectivity in the derivatization of this compound. rsc.orgsioc-journal.cn

Deeper Understanding of Molecular Mechanisms in Catalysis and Sensing Applications

A thorough comprehension of the molecular interactions of this compound is paramount for its rational design in catalytic and sensing systems.

Catalysis: The nitrogen atom in the quinoline ring and the hydroxyl group at the 8-position make this compound a potential ligand for metal-based catalysts. Future research will likely focus on:

Organometallic Catalysis: Investigating the coordination chemistry of this compound with various transition metals to develop novel catalysts for organic transformations.

Reaction Mechanism Elucidation: Employing spectroscopic and computational techniques to unravel the detailed mechanisms by which this compound-based catalysts facilitate chemical reactions. This understanding is crucial for optimizing catalyst performance.

Sensing Applications: 8-Hydroxyquinoline (B1678124) and its derivatives are well-known for their fluorescent and chelating properties, making them excellent candidates for chemical sensors. nih.govrroij.com Future research in this area will likely involve:

Metal Ion Sensing: Exploring the use of this compound as a selective fluorescent chemosensor for various metal ions. The chlorine substituents may influence the selectivity and sensitivity of the sensor.

Anion and Neutral Molecule Recognition: Designing and synthesizing derivatives of this compound that can selectively bind to and signal the presence of specific anions or neutral molecules.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design

The synergy between computational power and chemical synthesis is set to revolutionize the discovery of new molecules with desired properties.

Predictive Modeling: Artificial intelligence (AI) and machine learning (ML) algorithms can be trained on existing data of quinoline derivatives to predict the properties of novel, unsynthesized compounds. nih.gov This can significantly accelerate the identification of promising candidates for various applications.

De Novo Design: Generative AI models can be employed to design entirely new this compound derivatives with optimized properties for specific functions, such as enhanced catalytic activity or improved sensing capabilities.

Reaction Prediction: Machine learning models can predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes for novel derivatives of this compound. nih.gov

Development of Advanced Spectroscopic Probes and Imaging Agents

The intrinsic spectroscopic properties of the 8-hydroxyquinoline scaffold, modulated by the dichloro substitution pattern, offer exciting prospects for the development of sophisticated molecular tools for imaging and analysis.

Fluorescent Probes: The inherent fluorescence of the 8-hydroxyquinoline core can be harnessed to develop fluorescent probes for biological imaging. mdpi.com The chlorine atoms on the this compound molecule can influence its photophysical properties, such as quantum yield and lifetime, which can be fine-tuned for specific imaging applications.

Photoaffinity Labels: The development of photoaffinity probes derived from dichloroquinolines, such as the chloroquine-derived probe with a 3-azido photolabel, provides a precedent for creating tools to identify biological targets. nih.gov Similar strategies could be applied to this compound to investigate its interactions with biomolecules.

Targeted Imaging Agents: By attaching specific targeting moieties to the this compound scaffold, it is possible to create imaging agents that accumulate in particular cells or tissues, enabling targeted imaging of biological processes.

Environmental Fate and Degradation Pathway Studies for Chlorinated Quinoline Derivatives

Understanding the environmental impact of chlorinated quinolines is crucial for their responsible development and application.

Persistence and Bioaccumulation: Halogenated organic compounds can be persistent in the environment and may bioaccumulate. nih.govresearchgate.net Studies are needed to assess the environmental persistence and bioaccumulation potential of this compound and its derivatives.

Biodegradation: Investigating the microbial degradation of this compound is essential to understand its fate in natural ecosystems. nih.gov Identifying microorganisms and enzymatic pathways capable of breaking down this compound can inform bioremediation strategies.

Photodegradation: Sunlight can play a role in the degradation of organic compounds in surface waters. humboldt.eduresearchgate.net Research into the photodegradation of this compound will help to determine its stability in aquatic environments and identify potential degradation products. researchgate.net

Interdisciplinary Research with Nanoscience and Biotechnology for Novel Material Development

The convergence of chemistry with nanoscience and biotechnology opens up new frontiers for creating advanced materials with unprecedented functionalities.

Nanoparticle Functionalization: this compound can be used to functionalize nanoparticles, creating hybrid materials with unique optical, electronic, or catalytic properties. For instance, silver nanoparticles functionalized with ligands can be used for the spectroscopic sensing of metal ions. nih.gov

Bioconjugation: Covalently linking this compound to biomolecules such as proteins or DNA can lead to the development of novel bioprobes and therapeutic agents.

Smart Materials: Incorporating this compound into polymers or other materials could lead to the creation of "smart" materials that respond to external stimuli, such as changes in pH or the presence of specific analytes.

Q & A

Q. What are the key structural and physicochemical properties of 4,5-Dichloroquinolin-8-ol, and how do they influence its reactivity?

Methodological Answer: The compound’s molecular formula is C₉H₅Cl₂NO (MW: 214.05 g/mol), with chlorine substitutions at positions 4 and 5 and a hydroxyl group at position 8 . These substituents affect its electron distribution, solubility, and chelation potential. For example:

  • Chelation Behavior : Unlike quinolin-8-ol, which forms numerous metal complexes, this compound exhibits limited chelation due to steric hindrance from the chlorine atoms .
  • Crystallography : X-ray diffraction studies (e.g., SHELXS97/SHELXL97) reveal a planar quinoline ring system with intermolecular hydrogen bonding involving the hydroxyl group .

Q. What synthetic routes are available for this compound, and what are their advantages/limitations?

Methodological Answer: Synthesis typically involves halogenation of quinolin-8-ol precursors. Key methods include:

  • Direct Chlorination : Using Cl₂ or SOCl₂ under controlled conditions. Yields are moderate (~60–70%), but side reactions (e.g., over-chlorination) require rigorous purification .
  • Stepwise Functionalization : Introducing chlorine via electrophilic substitution followed by hydroxyl group protection. This method offers better regioselectivity but involves multiple steps .

Q. How is this compound characterized analytically?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct peaks for aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups (broad singlet at δ 10–12 ppm) .
    • IR : O–H stretch (~3200 cm⁻¹) and C–Cl stretches (~700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 214.05 .

Advanced Research Questions

Q. Why does this compound exhibit limited metal chelation compared to its structural analogs?

Methodological Answer: The chlorine atoms at positions 4 and 5 sterically hinder coordination with metal ions. For example:

  • Crystal Structure Analysis : In [Cu(this compound)₂], the metal center adopts a distorted square-planar geometry due to steric clashes, reducing stability .
  • Comparative Studies : Analogues like 7-Chloroquinolin-8-ol (with a single chlorine at position 7) form stable complexes with Fe³⁺ and Al³⁺, highlighting the role of substituent positioning .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Purity Validation : HPLC or LC-MS to confirm compound integrity (e.g., Clioquinol Impurity B in commercial batches) .
  • Standardized Assays : Replicating studies under controlled pH and temperature to isolate substituent effects .

Q. What experimental designs are optimal for studying the stability of this compound under varying conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC to monitor decomposition temperatures (e.g., degradation above 200°C) .
  • Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., ICH Q1B guidelines) to track degradation products .
  • pH-Dependent Stability : Kinetic studies in buffered solutions (pH 2–12) to identify hydrolysis pathways .

Q. How do structural modifications of this compound impact its pharmacological potential?

Methodological Answer: Derivatization at the hydroxyl or chlorine positions alters bioactivity:

DerivativeModificationObserved Effect
5,7-Dichloro-8-ethoxyquinoline Ethoxy substitutionEnhanced lipophilicity and blood-brain barrier penetration
4-Chloro-8-hydroxyquinoline Single chlorine at position 4Increased antimicrobial activity but reduced chelation capacity

Q. What advanced computational methods are used to predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : To map electron density and predict sites for electrophilic/nucleophilic attack (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
  • Molecular Docking : Assessing interactions with biological targets (e.g., Alzheimer’s-related Aβ peptides) using AutoDock Vina .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of this compound?

Methodological Answer:

  • Strain-Specific Activity : Test against a standardized panel (e.g., ATCC strains) with controlled inoculum sizes .
  • Mechanistic Studies : Compare membrane disruption vs. intracellular target inhibition using fluorescence microscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.